Hiv (GP120) fragment (421-438)
Overview
Description
The HIV (GP120) fragment (421-438) is a specific sequence of the HIV-1 gp120 envelope glycoprotein . This fragment is part of the larger gp120 protein, which plays a crucial role in the life cycle of the HIV-1 virus, particularly in the process of viral entry into host cells . The gp120 protein mediates the attachment of the virus to human target cells that display the necessary receptors, CD4 and a co-receptor, generally CCR5 .
Synthesis Analysis
The gp120 envelope glycoprotein undergoes receptor-driven conformational changes, first upon engaging the CD4 receptor, then on CCR5 co-receptor binding, to trigger fusion of viral and host cell membranes . In one study, an in silico Virtual Screening and “Fragment-based” method was used to design small molecules based on the gp120 V3 loop interactions with a potent broadly neutralizing human monoclonal antibody, 447-52D .
Molecular Structure Analysis
The gp120 envelope glycoprotein interacts with host proteins through multiple interfaces and has conserved structural features at these interaction sites . The structure of an HIV-1 gp120 envelope glycoprotein in complex with the CD4 receptor and a neutralizing human antibody has been solved, revealing a cavity-laden CD4-gp120 interface, a conserved binding site for the chemokine receptor, and evidence for a conformational change upon CD4 binding .
Chemical Reactions Analysis
The gp120 envelope glycoprotein, which HIV uses for attachment, undergoes receptor-driven conformational changes, first upon engaging the CD4 receptor, then on CCR5 co-receptor binding, to trigger fusion of viral and host cell membranes .
Physical and Chemical Properties Analysis
The HIV (GP120) fragment (421-438) has a molecular formula of C99H148N24O25S2 and a molecular weight of 2138.51 . It is stored at a temperature of -20°C .
Scientific Research Applications
The generation of human monoclonal antibody Fab fragments against gp120 of HIV-1 has been achieved using a combinatorial library. This approach facilitates the evaluation of passive immunization as a therapy for AIDS (Burton et al., 1991).
A study on murine monoclonal antibodies raised by immunization with an electrophilic gp120 analog showed the potential for neutralization of genetically diverse HIV strains. This indicates a significant step toward effective HIV vaccination (Nishiyama et al., 2009).
The structure of a complex formed between HIV-1 gp120, CD4, and an antibody fragment has shed light on the virus's evasion mechanisms of the immune response and its entry into target cells. This understanding is crucial for future therapeutic strategies against HIV-1 infection (Sattentau, 1998).
IgA antibodies from long-term survivors of HIV infection were found to neutralize diverse HIV-1 strains. These antibodies specifically recognized the CD4-binding residues located in the 421-433 peptide region of gp120, indicating the potential of this region for vaccine development (Planque et al., 2010).
The HIV-1 coat protein gp120, when incubated with rat cortical cell cultures, induced apoptosis, a potential contributor to the neurological complications associated with AIDS. This finding suggests the possible use of specific drugs, like memantine, in treating AIDS-related dementia (Müller et al., 1992).
The study of cross-clade HIV-1 neutralization by an antibody fragment from a lupus phage display library highlighted the potential of lupus antibody libraries as a source of neutralizing antibodies to HIV (Karle et al., 2004).
Mechanism of Action
Target of Action
The primary target of the HIV (GP120) fragment (421-438) is the HIV-1 envelope trimers, specifically the gp120-gp41 interface . The gp120-gp41 interface is a crucial region on the HIV-1 envelope trimers that is targeted by broadly neutralizing antibodies . The gp120 protein plays a significant role in the HIV infection process as it binds directly to the CD4 receptor on host cells .
Mode of Action
The HIV (GP120) fragment (421-438) interacts with its targets by binding to the gp120-gp41 interface. This fragment targets a novel membrane proximal epitope that includes elements of gp120 and gp41 . The interaction of this fragment with its target results in the exposure of the membrane-proximal external region of gp41 . This exposure is crucial for the neutralization of the virus by antibodies .
Biochemical Pathways
The interaction of the HIV (GP120) fragment (421-438) with the gp120-gp41 interface affects the HIV infection pathway. The binding of this fragment to its target causes a conformational change in the gp120-gp41 interface, exposing the membrane-proximal external region of gp41 . This exposure allows for the neutralization of the virus by antibodies .
Pharmacokinetics
It is known that this fragment can induce an immune response when administered intramuscularly .
Result of Action
The result of the action of the HIV (GP120) fragment (421-438) is the neutralization of the HIV-1 virus. By binding to the gp120-gp41 interface and causing the exposure of the membrane-proximal external region of gp41, this fragment allows for the neutralization of the virus by antibodies . This neutralization can prevent the virus from infecting host cells .
Action Environment
The action of the HIV (GP120) fragment (421-438) can be influenced by various environmental factors. For instance, the presence of other viral proteins or host factors can affect the binding of this fragment to its target . Additionally, the physiological environment of the host, such as the presence of other immune cells or antibodies, can also influence the action of this fragment .
Future Directions
Future research could entail an anti-idiotype strategy for prophylactic vaccines. It is vital to note that it may need an anti-idiotype response to prime immunity against an HIV viral epitope, which may be used as a secondary element . The use of anti-idiotype immune responses in infected individuals may shift the balance of the immune system, allowing the organism to manage HIV infection .
Biochemical Analysis
Biochemical Properties
The HIV (GP120) fragment (421-438) interacts with several biomolecules, including the CD4 receptor and chemokine receptors like CCR5 or CXCR4 on the host cell surface . These interactions are essential for the virus to enter the host cell .
Cellular Effects
The HIV (GP120) fragment (421-438) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, gp120 can cause cellular activation, leading to apoptosis and proinflammatory cytokine production .
Molecular Mechanism
The HIV (GP120) fragment (421-438) exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It binds directly to the CD4 receptor and a coreceptor (e.g., CCR5 or CXCR4), triggering large structural rearrangements and unleashing the fusogenic potential of another HIV protein, gp41 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of the HIV (GP120) fragment (421-438) can change. For example, the gp120 protein has been shown to cause a decrease in synaptic and dendritic density, increase in activated microglia, and pronounced astrocytosis in GFAP-gp120 transgenic mice .
Dosage Effects in Animal Models
The effects of the HIV (GP120) fragment (421-438) can vary with different dosages in animal models. For instance, transgenic mice expressing the HIV protein gp120 in the brain have been used to study the neurotoxic effects of the protein .
Metabolic Pathways
The HIV (GP120) fragment (421-438) is involved in several metabolic pathways. For example, the gp120 protein is known to cause alterations in mitochondrial dynamics, which can lead to neurodegenerative mechanisms .
Transport and Distribution
The HIV (GP120) fragment (421-438) is transported and distributed within cells and tissues through its interactions with various transporters or binding proteins . For instance, the gp120 protein can bind to the CD4 receptor and a coreceptor on the cell surface, facilitating the virus’s entry into the cell .
Subcellular Localization
The HIV (GP120) fragment (421-438) is localized in specific compartments or organelles within the cell. For example, the gp120 protein is part of the HIV-1 envelope glycoprotein complex, which is present on the viral envelope . The localization of this protein plays a crucial role in its activity and function, particularly in facilitating the virus’s entry into host cells .
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H148N24O25S2/c1-9-54(4)82(121-94(142)71(47-57-21-11-10-12-22-57)117-87(135)65(33-36-76(103)125)112-84(132)62(102)24-15-17-41-100)96(144)119-73(50-78(105)127)93(141)115-69(40-46-150-8)89(137)118-72(49-59-51-106-63-25-14-13-23-61(59)63)92(140)114-66(34-37-77(104)126)86(134)113-67(35-38-80(129)130)90(138)120-81(53(2)3)95(143)107-52-79(128)110-64(26-16-18-42-101)85(133)108-55(5)83(131)111-68(39-45-149-7)88(136)116-70(48-58-29-31-60(124)32-30-58)91(139)109-56(6)97(145)122-43-19-27-74(122)98(146)123-44-20-28-75(123)99(147)148/h10-14,21-23,25,29-32,51,53-56,62,64-75,81-82,106,124H,9,15-20,24,26-28,33-50,52,100-102H2,1-8H3,(H2,103,125)(H2,104,126)(H2,105,127)(H,107,143)(H,108,133)(H,109,139)(H,110,128)(H,111,131)(H,112,132)(H,113,134)(H,114,140)(H,115,141)(H,116,136)(H,117,135)(H,118,137)(H,119,144)(H,120,138)(H,121,142)(H,129,130)(H,147,148)/t54-,55-,56-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLUYNSJWIJPKZ-WEARTWMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H148N24O25S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746726 | |
Record name | L-Lysyl-L-glutaminyl-L-phenylalanyl-L-isoleucyl-L-asparaginyl-L-methionyl-L-tryptophyl-L-glutaminyl-L-alpha-glutamyl-L-valylglycyl-L-lysyl-L-alanyl-L-methionyl-L-tyrosyl-L-alanyl-L-prolyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2138.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129318-38-3 | |
Record name | L-Lysyl-L-glutaminyl-L-phenylalanyl-L-isoleucyl-L-asparaginyl-L-methionyl-L-tryptophyl-L-glutaminyl-L-alpha-glutamyl-L-valylglycyl-L-lysyl-L-alanyl-L-methionyl-L-tyrosyl-L-alanyl-L-prolyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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